molecular formula C23H20N2O5 B11644118 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

Cat. No.: B11644118
M. Wt: 404.4 g/mol
InChI Key: OAURTHSGDOTNBU-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, benzoxazole derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide can be compared with other benzoxazole derivatives such as:

    Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

    Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    Benzofuran: Analog without the nitrogen atom.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O5/c1-27-16-10-15(11-17(13-16)28-2)22(26)24-19-12-14(8-9-20(19)29-3)23-25-18-6-4-5-7-21(18)30-23/h4-13H,1-3H3,(H,24,26)

InChI Key

OAURTHSGDOTNBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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